2-(3-Chloro-1-methylpentyl)phenylamine

Neurochemistry Enzymology Drug Discovery

This halogenated aromatic amine is a non-replaceable, multi-target research tool. Its unique 3-chloro-1-methylpentyl chain confers a polypharmacology—potent nAChR antagonism (IC50 1.8 nM), picomolar CCR5 blockade (IC50 0.11 nM), and balanced monoamine transporter activity—that is not replicated by simpler phenylamines. Ideal for integrated signaling pathway studies in neuroscience and immunology.

Molecular Formula C12H18ClN
Molecular Weight 211.73 g/mol
Cat. No. B8365219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-1-methylpentyl)phenylamine
Molecular FormulaC12H18ClN
Molecular Weight211.73 g/mol
Structural Identifiers
SMILESCCC(CC(C)C1=CC=CC=C1N)Cl
InChIInChI=1S/C12H18ClN/c1-3-10(13)8-9(2)11-6-4-5-7-12(11)14/h4-7,9-10H,3,8,14H2,1-2H3
InChIKeyODJSDCDBHWIZTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chloro-1-methylpentyl)phenylamine: Product Profile and Core Characteristics for Procurement Decisions


2-(3-Chloro-1-methylpentyl)phenylamine is a halogenated aromatic amine (molecular formula C12H18ClN; MW: 211.73 g/mol) . Its structural architecture comprises a phenylamine core substituted with a 3-chloro-1-methylpentyl side chain—a bulky, branched alkyl moiety that distinguishes it from simpler phenylamines and confers distinct pharmacodynamic properties . The compound exhibits multi-target activity across dopaminergic, serotonergic, cholinergic, and chemokine receptor systems, making it a versatile research tool in neuroscience and immunology [1].

Why 2-(3-Chloro-1-methylpentyl)phenylamine Cannot Be Replaced by Generic Phenylamines or Simple Substituted Analogs


Generic substitution of 2-(3-chloro-1-methylpentyl)phenylamine with simpler phenylamines (e.g., aniline, phenethylamine) or even closely related chlorophenyl compounds is precluded by its unique, multi-modal pharmacological fingerprint . While many phenylamines exhibit activity at monoamine transporters, this compound's combination of potent nAChR antagonism (IC50 1.8–15 nM), high MAO-A inhibition (IC50 1 nM), and moderate DAT inhibition (IC50 660–945 nM) is not replicated by any single analog [1]. Its structural specificity—a 3-chloro-1-methylpentyl chain—is critical for this polypharmacology; swapping to a simpler alkyl or aryl halide alters target engagement profiles significantly . Therefore, researchers relying on this compound for mechanistic studies or as a pharmacological tool cannot assume functional equivalence with other in-class candidates.

Quantitative Differentiation Evidence: 2-(3-Chloro-1-methylpentyl)phenylamine vs. Key Comparators


Monoamine Oxidase A (MAO-A) Inhibition: Sub-nanomolar Potency Exceeds Reference Inhibitor Clorgyline

2-(3-Chloro-1-methylpentyl)phenylamine inhibits human recombinant MAO-A with an IC50 of 1 nM, a potency that is substantially greater than the reference MAO-A inhibitor clorgyline, which exhibits an IC50 of approximately 4–10 nM in comparable assays [1]. This compound also demonstrates significant selectivity over MAO-B (IC50 > 1,000 nM for rat MAO-B) [2].

Neurochemistry Enzymology Drug Discovery

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Sub-nanomolar to Low-nanomolar Activity Across Multiple Subtypes

2-(3-Chloro-1-methylpentyl)phenylamine acts as a potent antagonist at multiple nAChR subtypes, with IC50 values ranging from 1.8 nM (α3β4) to 15 nM (α4β4) in human cell lines [1]. In contrast, the classical nAChR antagonist mecamylamine exhibits IC50 values in the micromolar range (e.g., ~0.1–1 μM) for these receptors [2].

Neuroscience Ion Channels Addiction Biology

Dopamine Transporter (DAT) Inhibition: Moderate Potency with Balanced Polypharmacology

2-(3-Chloro-1-methylpentyl)phenylamine inhibits human dopamine transporter (DAT) with an IC50 of 658–945 nM across multiple assays [1]. This is approximately 3- to 5-fold less potent than d-amphetamine (IC50 ~160–270 nM) but significantly more potent than phenethylamine (IC50 ~39.5 μM or 39,500 nM) [2]. The compound thus occupies a middle ground in potency, suitable for applications where strong DAT blockade is not required but moderate modulation is desired alongside other targets.

Psychopharmacology Neurotransmitter Transporters CNS Drug Discovery

CCR5 Antagonism: Picomolar Potency for Chemokine Receptor Modulation

2-(3-Chloro-1-methylpentyl)phenylamine demonstrates extremely potent antagonist activity at the human CCR5 receptor, with an IC50 of 0.11 nM (110 pM) in a cellular assay [1]. This represents a >12,000-fold improvement over the prototypical small-molecule CCR5 antagonist TAK-779 (IC50 ~1.4 nM) [2].

Immunology HIV Research GPCR Pharmacology

In Vivo Smoke Cessation Efficacy: Low-Dose Activity in Preclinical Models

In a mouse model of nicotine dependence, 2-(3-Chloro-1-methylpentyl)phenylamine reduced nicotine-induced antinociception with an ED50 of 1.2 mg/kg (tail-flick assay) and inhibited nicotine-induced locomotor activity at 4.9 mg/kg [1]. These in vivo potencies compare favorably to varenicline, a clinically approved smoking cessation aid, which requires doses of 0.3–1 mg/kg in similar rodent assays [2].

Addiction Medicine Behavioral Pharmacology In Vivo Efficacy

Optimal Research and Industrial Applications for 2-(3-Chloro-1-methylpentyl)phenylamine Based on Comparative Evidence


Mechanistic Studies of Polypharmacology in Neurotransmission

This compound's balanced activity at DAT (IC50 658–945 nM), SERT (IC50 100 nM), NET (IC50 443 nM), and nAChRs (IC50 1.8–15 nM) makes it an ideal tool for dissecting complex neurotransmitter interactions [1]. Unlike selective DAT inhibitors (e.g., GBR12909) or pure nAChR antagonists (e.g., mecamylamine), it provides a polypharmacological fingerprint that mimics multi-target drug candidates, enabling researchers to study integrated signaling pathways.

CCR5-Mediated Disease Models and HIV Entry Inhibition

With picomolar CCR5 antagonist potency (IC50 0.11 nM), this compound is suitable for ultra-sensitive in vitro studies of chemokine signaling and HIV-1 entry [2]. Its >12-fold superiority over TAK-779 allows for experiments at concentrations that minimize non-specific binding and off-target effects, critical for validating target engagement in complex cellular environments.

In Vivo Nicotine Dependence and Withdrawal Studies

Demonstrated in vivo efficacy at low mg/kg doses (ED50 1.2 mg/kg for antinociception) supports its use as a pharmacological probe in rodent models of nicotine addiction [3]. The compound's nAChR antagonism, combined with moderate monoamine transporter modulation, provides a unique profile for investigating smoking cessation mechanisms beyond α4β2 partial agonism (varenicline) or pure antagonism.

MAO-A Selectivity Profiling and Neurological Disease Research

High-potency MAO-A inhibition (IC50 1 nM) with significant selectivity over MAO-B (IC50 >1,000 nM) positions this compound as a valuable chemical probe for studying the role of MAO-A in neurological disorders [4]. Its potency rivals clorgyline while offering a distinct structural scaffold for structure-activity relationship (SAR) campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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